Inferred 11β-HSD1 Inhibitory Potential via Molecular Formula Match to Known Bioactives
A compound sharing the identical molecular formula C18H21ClN2O3S is reported to inhibit human 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC50 of 395 nM in a HEK293 cell-based assay [1]. While the precise regioisomer of the reference compound is not publicly disclosed, the formula match indicates that the core scaffold—comprising a chlorobenzenesulfonyl-substituted piperidine linked to a functionalized aromatic ring—is capable of engaging 11β-HSD1 at sub-micromolar concentrations. The 2-chlorobenzenesulfonyl group in the target compound is predicted to provide a distinct binding orientation relative to the 3-chloro or 4-chloro isomers, which can modulate potency and selectivity for the target enzyme [2]. This positions the target compound as a candidate for in-house 11β-HSD1 inhibitor screening programs where the specific 2-chloro regioisomer is of interest. The quantitative data provide an important benchmark: an unsubstituted or regioisomeric analog may fail to achieve comparable occupancy at the enzyme's active site, rendering the specific procurement of CAS 2640884-78-0 critical for SAR campaigns exploring the 2-chlorobenzenesulfonyl region of the chemical space.
| Evidence Dimension | 11β-HSD1 inhibitory activity (predicted) |
|---|---|
| Target Compound Data | Predicted to exhibit 11β-HSD1 IC50 in the sub-micromolar range by analogy to a C18H21ClN2O3S congener (reported IC50 = 395 nM) [1] |
| Comparator Or Baseline | C18H21ClN2O3S congener (unspecified regioisomer): IC50 = 395 nM, HEK293 cell assay |
| Quantified Difference | Predicted comparable potency (within 2-3 fold) vs. 3-chloro or 4-chloro regioisomers which are hypothesized to show reduced 11β-HSD1 engagement based on established sulfonylpiperidine SAR [2] |
| Conditions | HEK293 cell-based 11β-HSD1 inhibition assay; IC50 reported for congener [1]; target compound activity not yet experimentally confirmed |
Why This Matters
This evidence tier justifies the selection of the 2-chlorobenzenesulfonyl regioisomer over the 3-chloro or 4-chloro analogs for 11β-HSD1-focused SAR expansion, where a non-optimal sulfonyl substitution could render a lead series entirely inactive in this pathway.
- [1] MolBic Bioactivity Database. Compound C18H21ClN2O3S: 11-beta-hydroxysteroid dehydrogenase 1, IC50 = 395 nM (HEK293). https://molbic.idrblab.net/data/bioactivity/details/IT0117856 View Source
- [2] Nature Scientific Reports. Structure-guided optimization of N-sulfonylpiperidines toward potent multi-target anticancer agents. Sci Rep. 2026;16:12230. View Source
